
methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
Descripción general
Descripción
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Derivative Conversion and Bromine Migration : Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate can undergo chemical transformations, such as conversion into tetrahydro, dihydro, and dehydro esters. For instance, a study showed that the treatment of a similar compound with N-bromosuccinimide led to bromine migration to the benzene ring in certain derivatives (Irikawa et al., 1989).
Synthesis of Bromoindoles : The compound has been used in the regioselective synthesis of dibromoindoles. In a specific study, treatment with bromine in acetic acid yielded methyl 5,6-dibromoindole-3-carboxylate, which was then used to synthesize natural and non-natural dibromoindole derivatives (Parsons et al., 2011).
Synthesis of Indole Derivatives : An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates was reported, showcasing the versatility of indole derivatives in chemical synthesis (Akbari & Faryabi, 2023).
Biological and Medicinal Applications
Antibacterial Activities : Indole derivatives, closely related to this compound, have been synthesized and evaluated for their antibacterial activities. One study synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, which showed inhibitory activities against certain bacteria (Carrasco et al., 2020).
Antiproliferative Activity in Cancer Research : Certain indoloquinoline derivatives, related to the subject compound, have demonstrated antiproliferative activity, particularly against human leukemia cells. These findings suggest potential applications in cancer research (Wang et al., 2012).
Material Science and Analytical Applications
Structural Analysis and Characterization : Indole derivatives are subjects of structural analysis using techniques like X-ray diffraction, highlighting their significance in material science (Barakat et al., 2017).
Identification of Impurities in Pharmaceuticals : The compound's derivatives have been used to identify impurities in pharmaceuticals. This application is crucial for ensuring the safety and efficacy of drugs (Li et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways . These compounds have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . The specific effects of this compound remain to be elucidated.
Propiedades
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOQYXKIYBPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


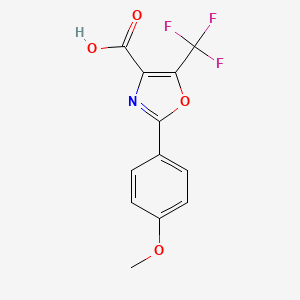

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)
![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)
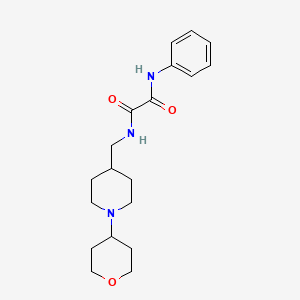
![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)
![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)
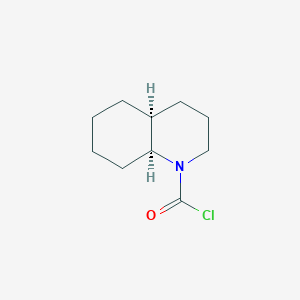
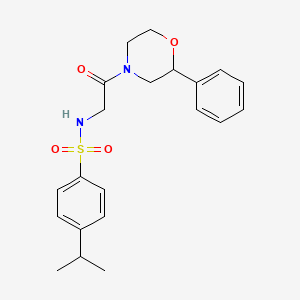
![N-(2,5-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2713471.png)
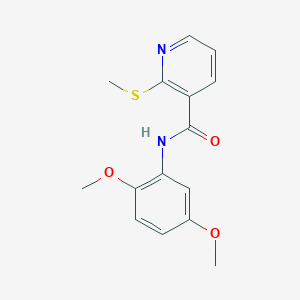
![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713475.png)
![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)
